molecular formula C18H19BrN4O2S B2688972 8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 851081-04-4

8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2688972
CAS No.: 851081-04-4
M. Wt: 435.34
InChI Key: XALBMQVNOHJKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is a complex heterocyclic compound that features a unique combination of triazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

8-[[3-(3-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2S/c19-14-3-1-2-13(10-14)16-20-21-17-23(16)12-15(26-17)11-22-6-4-18(5-7-22)24-8-9-25-18/h1-3,10,12H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALBMQVNOHJKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CN4C(=NN=C4S3)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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